1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) ester
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Overview
Description
1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) ester is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) ester typically involves the esterification of 1,2-piperidinedicarboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed:
Oxidation: 1,2-Piperidinedicarboxylic acid.
Reduction: 1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) alcohol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Piperidinedicarboxylic acid, 1-(phenylmethyl) ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,2-Piperidinedicarboxylic acid, 4-(carboxymethyl)-, 1-(phenylmethyl) ester
- 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester
- 1,2-Piperidinedicarboxylic acid, 5-amino-, 2-methyl 1-(phenylmethyl) ester
Comparison: The presence of the phenylmethyl group also influences its physical and chemical properties, making it suitable for particular synthetic and research purposes .
Properties
Molecular Formula |
C14H16NO4- |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/p-1 |
InChI Key |
ZSAIHAKADPJIGN-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C(C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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